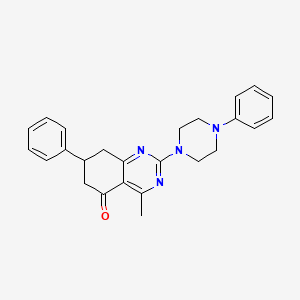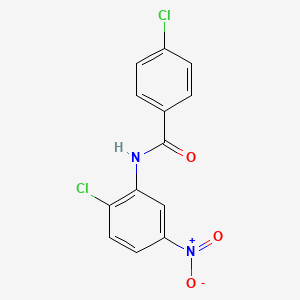
4-氯-N-(2-氯-5-硝基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl2N2O3 It is a derivative of benzamide, characterized by the presence of chloro and nitro substituents on the phenyl rings
科学研究应用
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-chloro-N-(2-chloro-5-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
作用机制
The mechanism of action of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide .
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide .
- Niclosamide .
Uniqueness
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro and nitro groups on the phenyl rings provides distinct properties compared to other similar compounds.
属性
IUPAC Name |
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSUQIVSHCHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)
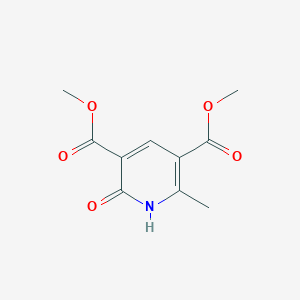
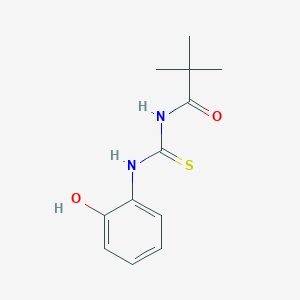

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
![1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide](/img/structure/B5542838.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
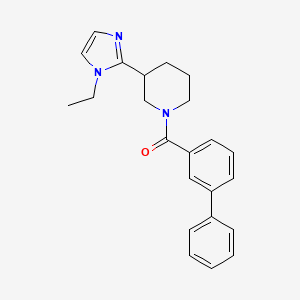
![N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5542850.png)
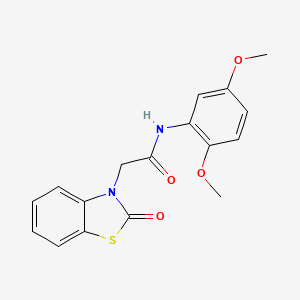
![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)
